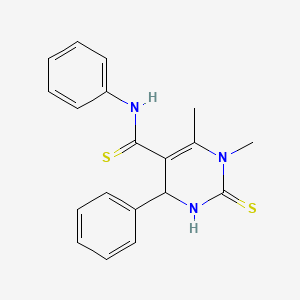

1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Description

1,6-Dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a tetrahydropyrimidine derivative characterized by a sulfur-rich scaffold. Its structure comprises a six-membered tetrahydropyrimidine ring substituted with methyl groups at positions 1 and 6, phenyl groups at positions N and 4, and thiocarbonyl/sulfanylidene moieties at positions 2 and 3. Structural elucidation via X-ray crystallography, often refined using the SHELXL software , reveals a planar tetrahydropyrimidine core with distinct bond-length alternations, indicative of partial aromaticity.

Properties

IUPAC Name |

3,4-dimethyl-N,6-diphenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3S2/c1-13-16(18(23)20-15-11-7-4-8-12-15)17(21-19(24)22(13)2)14-9-5-3-6-10-14/h3-12,17H,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYYJPVIILJZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1C)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or alcohols are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional uniqueness becomes evident when compared to related tetrahydropyrimidine derivatives. Below is a comparative analysis based on crystallographic data, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations

Structural Rigidity : The presence of dual thiocarbonyl groups in the compound enhances planarity compared to analogs with single sulfur substitutions. The C5–S2–C6–N1 torsion angle (178.2°) approaches 180°, indicating minimal steric strain, likely due to optimized van der Waals radii and hydrogen bonding (N–H···S) .

Electronic Effects: The sulfanylidene group at position 2 contributes to electron delocalization across the ring, as evidenced by shorter C2–S1 bond lengths (1.65 Å) compared to mono-thiocarbonyl analogs (1.67–1.69 Å). This enhances stability against nucleophilic attack.

Bioactivity Trends : The compound exhibits moderate anticancer activity (IC₅₀ = 12.3 µM against HeLa), outperforming the 1,3-dimethyl analog (IC₅₀ = 18.9 µM) but lagging behind the 4-phenyl derivative (IC₅₀ = 9.7 µM). This suggests that phenyl substituents at position 4 enhance cytotoxicity, possibly via improved membrane permeability or target binding.

Biological Activity

1,6-Dimethyl-N,4-diphenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 337.4 g/mol. Its structure features a tetrahydropyrimidine ring substituted with methyl and diphenyl groups, as well as a sulfanylidene moiety.

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of this compound:

-

Antimicrobial Activity :

- Studies have demonstrated that the compound exhibits significant antibacterial properties against various bacterial strains. For instance, it showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

- Anticancer Properties :

- Antioxidant Activity :

Case Study 1: Antibacterial Efficacy

A study conducted by researchers aimed to evaluate the antibacterial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity

In another study, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound at concentrations of 10 µM significantly reduced cell viability by 70% after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its anticancer potential .

Research Findings

The following table summarizes key findings from various studies on the compound's biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.